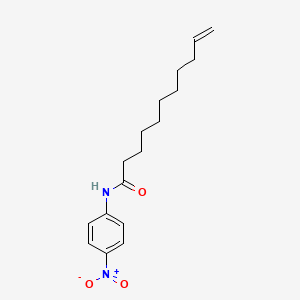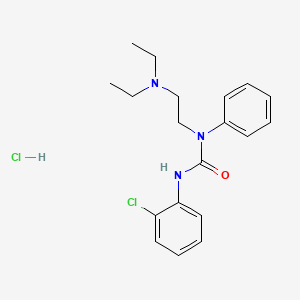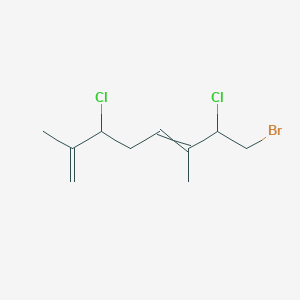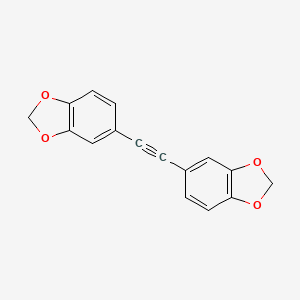
5,5'-(Ethyne-1,2-diyl)bis(2H-1,3-benzodioxole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is an organic compound characterized by the presence of a benzodioxole ring system connected by an ethynediyl bridge. This compound is a derivative of 1,3-benzodioxole, which is known for its aromaticity and stability. The unique structure of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- typically involves the coupling of two 1,3-benzodioxole units via an ethynediyl linkage. This can be achieved through a series of reactions including:
Halogenation: Introduction of halogen atoms to the benzodioxole rings.
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction between the halogenated benzodioxole and an ethynyl compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions under controlled conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a copper co-catalyst, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- can undergo various chemical reactions, including:
Oxidation: The ethynediyl bridge can be oxidized to form diketone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzodioxole rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated benzodioxole derivatives.
Scientific Research Applications
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- involves its interaction with various molecular targets and pathways. The ethynediyl bridge and benzodioxole rings can interact with enzymes and receptors, leading to modulation of biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound, known for its aromaticity and stability.
1,4-Benzodioxine: Another benzodioxole derivative with different ring fusion.
Methylenedioxybenzene: A simpler derivative with a methylenedioxy group.
Uniqueness
1,3-Benzodioxole, 5,5’-(1,2-ethynediyl)bis- is unique due to its ethynediyl linkage, which imparts distinct chemical and physical properties compared to other benzodioxole derivatives
Properties
CAS No. |
79238-83-8 |
|---|---|
Molecular Formula |
C16H10O4 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
5-[2-(1,3-benzodioxol-5-yl)ethynyl]-1,3-benzodioxole |
InChI |
InChI=1S/C16H10O4/c1(11-3-5-13-15(7-11)19-9-17-13)2-12-4-6-14-16(8-12)20-10-18-14/h3-8H,9-10H2 |
InChI Key |
KQXKNNCQXQZYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C#CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


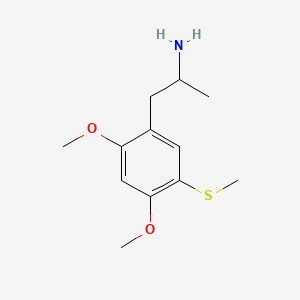
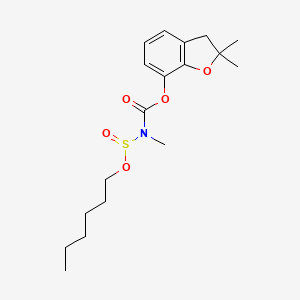
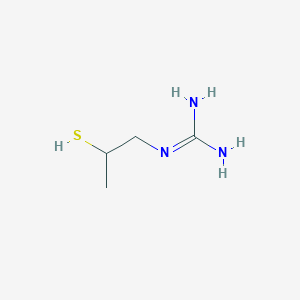
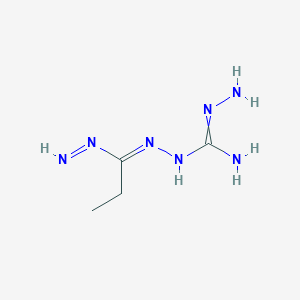
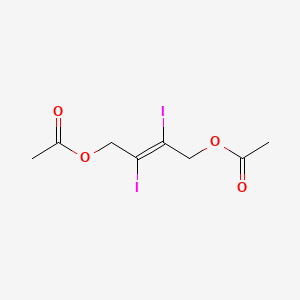
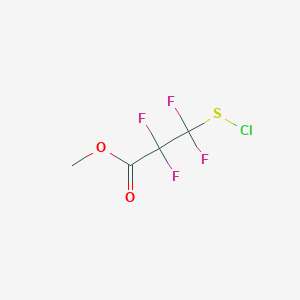
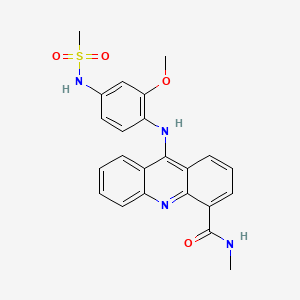
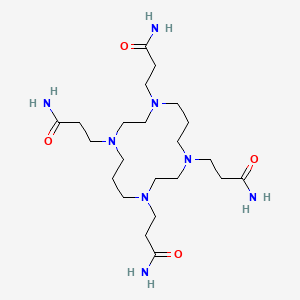

![Chromium(3+);hydron;2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate;tridecan-1-amine](/img/structure/B14447920.png)

